2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
This compound is a triazolopyridazine derivative featuring a 4-chlorophenoxyacetamide moiety linked to a phenyl ring. The core structure, 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The 4-chlorophenoxy group enhances lipophilicity and may influence target binding through steric and electronic effects.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-23-24-19-11-10-18(25-26(13)19)14-2-6-16(7-3-14)22-20(27)12-28-17-8-4-15(21)5-9-17/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPVHPXFRSYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product. This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Mode of Action
The compound interacts with its target by inhibiting the activity of Shikimate dehydrogenase. This interaction results in the disruption of the biosynthesis of the chorismate end product.
Biochemical Pathways
The affected pathway is the chorismate biosynthesis pathway . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a decrease in the production of chorismate. Chorismate is a precursor for the biosynthesis of aromatic amino acids and other aromatic compounds, so its reduction can have significant downstream effects.
Activité Biologique
The compound 2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16ClN5O2
- Molecular Weight : 413.88 g/mol
- CAS Number : 852698-05-6
- Density : 1.47 g/cm³ (predicted)
- pKa : 12.56 (predicted)
Table 1 summarizes the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN5O2 |
| Molecular Weight | 413.88 g/mol |
| CAS Number | 852698-05-6 |
| Density | 1.47 g/cm³ (predicted) |
| pKa | 12.56 (predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the triazolo and pyridazine moieties. For instance, derivatives similar to our compound have been evaluated for their inhibitory effects on various cancer cell lines. A notable study demonstrated that certain triazolo-pyridazine derivatives exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 1.06 to 2.73 µM .
The biological activity of the compound is often attributed to its ability to inhibit specific kinases involved in cancer progression. For example, compounds with similar structures have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The most promising derivatives demonstrated IC50 values comparable to established inhibitors like Foretinib .
Antimicrobial Activity
Compounds bearing the triazole and pyridazine rings have also been reported to exhibit antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria .
Other Pharmacological Activities
The literature suggests that derivatives of this compound may possess additional pharmacological activities, such as:
These activities are crucial for developing multi-target therapeutic agents.
Study on Cytotoxicity
In a comparative study, various triazolo-pyridazine derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. Compound 12e , structurally similar to our compound, showed remarkable efficacy with an IC50 value of 0.090 µM against c-Met kinase, highlighting its potential as a targeted therapy in oncology .
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited potent activity against E. coli and Staphylococcus aureus, suggesting their potential use in treating bacterial infections .
Comparaison Avec Des Composés Similaires
Structural Modifications and Molecular Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-chlorophenoxy group in the target compound likely offers a balance between hydrophobicity (logP ~3.5 estimated) and hydrogen-bonding capacity, compared to the more lipophilic ethoxyphenyl (logP ~4.0) and less polar sulfanyl analogs .
- Solubility : Acetamide moieties (common in all compounds) improve aqueous solubility, critical for oral bioavailability .
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?
The synthesis involves multi-step reactions requiring precise control of parameters:
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Step 1: Cyclization of hydrazine derivatives with chlorinated precursors to form the triazolopyridazine core.
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Step 2: Thioether or acetamide coupling reactions under inert atmospheres (e.g., N₂), using catalysts like triethylamine and solvents such as DMF or DMSO .
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Optimization Parameters:
Parameter Optimal Range Temperature 60–80°C Reaction Time 12–24 hours Solvent Anhydrous DMF Catalyst 1.2 equiv. triethylamine Yield improvements (>70%) are achieved via iterative HPLC monitoring and recrystallization in ethanol .
Basic: Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aromatic proton environments and acetamide linkage integrity.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., C₂₂H₁₇ClN₄O₂, calculated 428.09 g/mol).
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- HPLC-PDA: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
- Key Modifiable Sites:
- Triazolopyridazine Core: Substitutions at the 3-methyl position (e.g., halogens) enhance target binding affinity.
- 4-Chlorophenoxy Group: Replacing Cl with electron-withdrawing groups (e.g., CF₃) improves metabolic stability .
- Methodology:
- Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution.
- Test in kinase inhibition assays (e.g., p38 MAPK IC₅₀ profiling) to correlate substituent effects with activity .
Advanced: What pharmacokinetic challenges arise from its lipophilicity?
- LogP Estimation: ~3.5 (predicted via ChemDraw), indicating high membrane permeability but poor aqueous solubility.
- Mitigation Strategies:
- Salt Formation: Use hydrochloride salts to enhance solubility.
- Nanoformulation: Encapsulate in PEGylated liposomes for sustained release .
- In Vivo Testing: Monitor plasma half-life (t₁/₂) in rodent models using LC-MS/MS quantification .
Advanced: How to identify its biological targets using computational and experimental methods?
- Computational Docking: Use AutoDock Vina to screen against kinase domains (e.g., JAK2, EGFR). Prioritize targets with binding energies < -8 kcal/mol .
- Experimental Validation:
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein melting shifts.
- RNA-Seq: Identify downstream gene expression changes in treated vs. control cells .
Advanced: How to resolve contradictions in biological assay data across studies?
- Case Example: Discrepant IC₅₀ values in kinase inhibition assays may stem from:
- Assay Conditions: ATP concentration variations (1 mM vs. 10 µM).
- Cell Lines: Differential expression of efflux transporters (e.g., P-gp).
- Resolution Protocol:
- Standardize ATP concentrations (10 µM) and use isogenic cell lines.
- Validate with orthogonal assays (e.g., SPR for binding kinetics) .
Basic: What methods ensure compound stability during storage?
-
Storage Conditions:
Parameter Requirement Temperature -20°C in amber vials Humidity <30% RH with desiccants -
Stability Testing:
- Forced Degradation: Expose to UV light (254 nm) and acidic/basic conditions (pH 2–9) for 48 hours.
- Monitor via HPLC; degradation <5% under recommended conditions .
Advanced: What mechanistic studies elucidate its mode of action in cancer models?
- Apoptosis Assays: Measure caspase-3/7 activation via luminescence in treated cancer cells (e.g., MCF-7).
- Cell Cycle Analysis: Use flow cytometry (PI staining) to identify G1/S arrest.
- Western Blotting: Quantify pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .
Advanced: How to design a robust SAR study integrating molecular dynamics?
- Workflow:
- Generate 3D conformers with Gaussian09 (B3LYP/6-31G* basis set).
- Simulate ligand-protein interactions (100 ns MD runs) using GROMACS.
- Corrogate binding free energies (MM/PBSA) with experimental IC₅₀ data .
- Output Metrics: Root-mean-square deviation (RMSD) of ligand binding poses <2 Å.
Basic: Which functional groups are critical for its bioactivity?
- Essential Groups:
- Triazolopyridazine Core: Mediates hydrogen bonding with kinase ATP pockets.
- 4-Chlorophenoxy Moiety: Enhances hydrophobic interactions with target proteins.
- Modification Impact: Replacing the acetamide linker with esters reduces potency by >50% .
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